molecular formula C16H14Cl3NO2 B4949871 N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No.: B4949871
M. Wt: 358.6 g/mol
InChI Key: YEMKZXGAZJSAHO-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is an organic compound characterized by the presence of chloro and methyl substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves the following steps:

  • Formation of the Phenoxyacetamide Backbone: : The initial step involves the reaction of 2,4-dichloro-6-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride.

  • Amidation Reaction: : The 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride is then reacted with 3-chloro-2-methylaniline in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro substituents on the phenyl rings can undergo nucleophilic substitution reactions, particularly under basic conditions.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids. Reduction reactions may target the amide group, converting it to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of phenols or ethers depending on the nucleophile.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Industry

In industry, the compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity against certain pests or pathogens.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and methyl groups could enhance its binding affinity to these molecular targets, affecting pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Lacks the methyl group on the second phenyl ring.

    N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide: Lacks the methyl group on the first phenyl ring.

    N-(2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide: Lacks the chloro group on the first phenyl ring.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific arrangement of chloro and methyl groups on both phenyl rings. This arrangement can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical transformations and interactions with biological targets, making it a valuable subject of scientific research.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2/c1-9-6-11(17)7-13(19)16(9)22-8-15(21)20-14-5-3-4-12(18)10(14)2/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMKZXGAZJSAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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